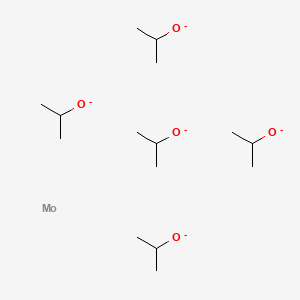

Molybdenum (V) isopropoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molybdenum (V) isopropoxide is an organometallic compound with the chemical formula Mo(OiPr)5. It is a colorless liquid that is sensitive to air and moisture. This compound is used as a precursor in the synthesis of various molybdenum-containing materials and catalysts.

Mechanism of Action

Target of Action

Molybdenum (V) isopropoxide is primarily used as a precursor for the preparation of molybdenum oxide and other molybdenum compounds . These compounds are often used as catalysts in various chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as atomic layer deposition . In this process, the compound is deposited onto a surface in a controlled manner, allowing for the creation of thin films with atomic precision . The compound achieves linear growth rates of 0.01 Å/cycle using these techniques .

Biochemical Pathways

The action of this compound is part of the broader biosynthesis of the molybdenum cofactors (Moco), which is an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . This pathway can be divided into three general steps: formation of the cyclic pyranopterin monophosphate, formation of molybdopterin (MPT), and insertion of molybdenum into molybdopterin to form Moco .

Pharmacokinetics

It’s known that the compound is used in vapor deposition processes, suggesting that it may have low bioavailability due to its intended use in solid-state applications .

Result of Action

The primary result of this compound action is the formation of molybdenum oxide and other molybdenum compounds . These compounds can be used as catalysts in various chemical reactions, including selective isobutane oxidation . Additionally, this compound can be used to prepare molybdenum oxide nanofibers by electrospinning .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the growth window for the compound in atomic layer deposition techniques is between 135-150°C . Furthermore, the compound reacts exothermically with water , indicating that its stability and efficacy may be affected by the presence of water in its environment.

Biochemical Analysis

Biochemical Properties

Molybdenum (V) isopropoxide plays a role in biochemical reactions, particularly in the preparation of novel MoVSbO x type catalysts for selective isobutane oxidation

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its role in biochemical reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Molybdenum (V) isopropoxide can be synthesized through the reaction of molybdenum pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

MoCl5+5C3H7OH→Mo(OiPr)5+5HCl

In industrial settings, the production of this compound may involve more complex processes to ensure high purity and yield. These processes often include purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Molybdenum (V) isopropoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form molybdenum oxides. For example, exposure to air or oxygen can lead to the formation of molybdenum trioxide (MoO3).

Hydrolysis: In the presence of water, this compound hydrolyzes to form molybdenum oxides and isopropanol.

Ligand Exchange: It can undergo ligand exchange reactions with other alcohols or ligands, leading to the formation of different molybdenum alkoxides.

Common reagents used in these reactions include oxygen, water, and various alcohols. The major products formed from these reactions are molybdenum oxides and different molybdenum alkoxides.

Scientific Research Applications

Molybdenum (V) isopropoxide has several scientific research applications:

Material Science: It is used in the preparation of molybdenum oxide nanofibers and thin films through techniques like electrospinning and atomic layer deposition.

Chemical Vapor Deposition: It serves as a precursor in chemical vapor deposition processes to produce high-purity molybdenum oxide coatings.

Comparison with Similar Compounds

Molybdenum (V) isopropoxide can be compared with other molybdenum alkoxides, such as molybdenum (VI) ethoxide and molybdenum (VI) tert-butoxide. These compounds share similar reactivity patterns but differ in their alkoxide ligands, which can influence their solubility, volatility, and reactivity. This compound is unique due to its specific isopropoxide ligands, which provide distinct properties and applications in catalysis and material science .

Properties

CAS No. |

209733-38-0 |

|---|---|

Molecular Formula |

C18H42Mo2O6-6 |

Molecular Weight |

546.4 g/mol |

IUPAC Name |

molybdenum;propan-2-olate |

InChI |

InChI=1S/6C3H7O.2Mo/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;; |

InChI Key |

WELHQNVYYAEXCF-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo] |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo].[Mo] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)

![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)

![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)